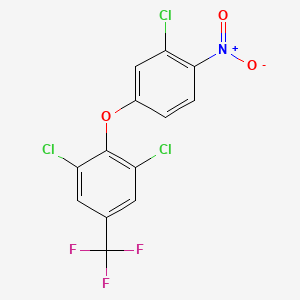
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Etherification: Formation of the phenoxy linkage.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Reduction Reactions: Reduction of the nitro group to an amine.
Oxidation Reactions: Oxidation of the phenoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, the nitro group might participate in redox reactions, while the halogen atoms could influence the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene
属性
CAS 编号 |
42875-00-3 |
|---|---|
分子式 |
C13H5Cl3F3NO3 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5Cl3F3NO3/c14-8-5-7(1-2-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI 键 |
BIZKUYNHGRMVGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


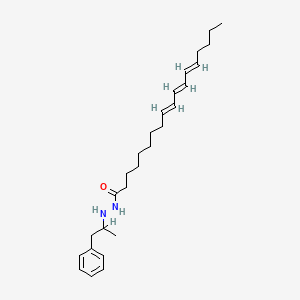
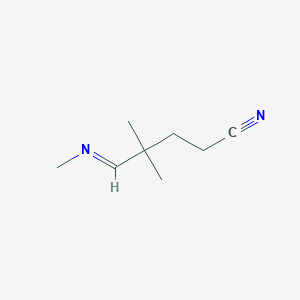
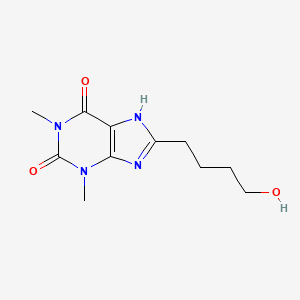
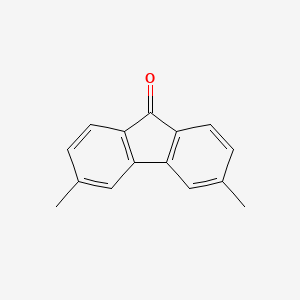
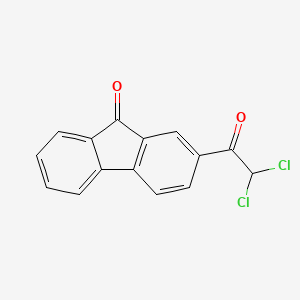
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
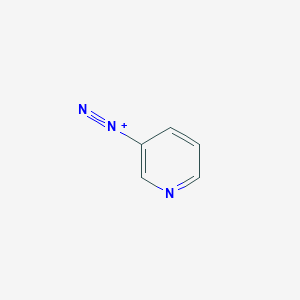
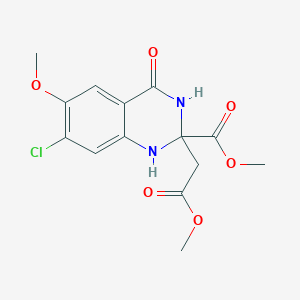
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
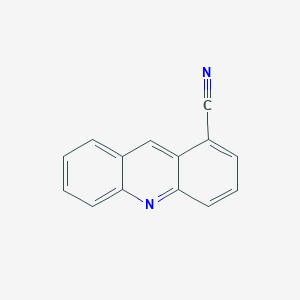
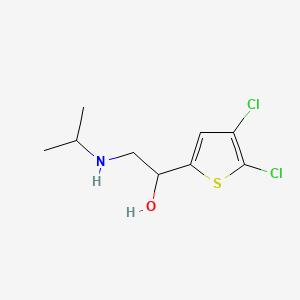
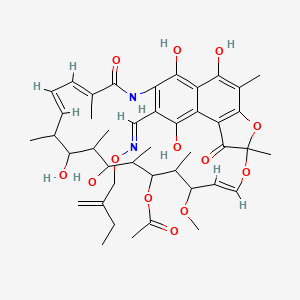
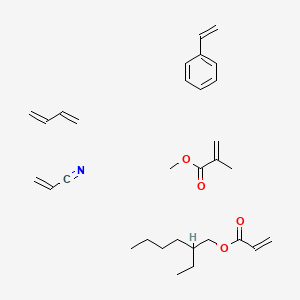
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
